molecular formula C20H26N2O B1228562 N-(diphenylmethyl)-2-(3-methylbutylamino)acetamide

N-(diphenylmethyl)-2-(3-methylbutylamino)acetamide

Cat. No.: B1228562
M. Wt: 310.4 g/mol
InChI Key: OYIJAAHWFPOJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diphenylmethyl)-2-(3-methylbutylamino)acetamide is a diarylmethane.

Scientific Research Applications

Monoamine Transporter Binding

  • N-(diphenylmethyl)-2-(3-methylbutylamino)acetamide, known as modafinil, shows unique binding properties to the dopamine transporter (DAT), differing from substances like cocaine. Studies have shown that certain analogues of modafinil exhibit improved binding affinity for DAT and selectivity over the serotonin transporter (SERT). These findings have implications for the treatment of psychostimulant abuse (Okunola-Bakare et al., 2014).

Thermal Degradation and GC-MS Analysis

  • Investigations into the thermal degradation of modafinil and related compounds revealed the formation of specific degradation products, highlighting the challenges and complexities in the routine analysis of these compounds using gas chromatography-mass spectrometry (GC-MS) (Dowling et al., 2017).

Synthesis and Characterization

  • A study on the synthesis and characterization of new 2-(alkylamino)acetamides, including 2-(diphenylmethylamino)acetamide, revealed insights into their structural and chemical properties. The research focused on their NMR, infrared, and mass spectrometry characteristics, along with x-ray diffraction studies (Mancilla et al., 2003).

Dopamine and Norepinephrine Transporter Occupancy

  • Modafinil's impact on dopamine and norepinephrine transporters in the brain was studied using positron emission tomography imaging and in vitro assays. This research is significant for understanding how modafinil modulates neurotransmitter systems, potentially contributing to its wakefulness-promoting effects (Madras et al., 2006).

Antimicrobial Activity

  • Research on diphenylamine derivatives, including 2-hydrazinyl-N-N, diphenyl acetamide, showed that certain compounds exhibited significant antimicrobial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Kumar & Mishra, 2015).

Antibacterial, Antifungal, and Anticancer Properties

  • A study on N-((Diphenylamino)methyl)acetamide and its metal complexes revealed their potential antibacterial, antifungal, and anticancer activities, highlighting the broad spectrum of biological activities of these compounds (Muruganandam et al., 2013).

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

N-benzhydryl-2-(3-methylbutylamino)acetamide

InChI

InChI=1S/C20H26N2O/c1-16(2)13-14-21-15-19(23)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,20-21H,13-15H2,1-2H3,(H,22,23)

InChI Key

OYIJAAHWFPOJPJ-UHFFFAOYSA-N

SMILES

CC(C)CCNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)CCNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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